3-Bromo-6-(hydroxy(oxido)amino)-2H-chromen-2-one
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Overview
Description
3-bromo-6-nitro-2H-chromen-2-one is a heterocyclic compound belonging to the coumarin family. Coumarins are known for their diverse pharmacological and biological activities, including antitumor, anti-inflammatory, and anticoagulant properties . The structure of 3-bromo-6-nitro-2H-chromen-2-one consists of a chromen-2-one core with bromine and nitro substituents at positions 3 and 6, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-6-nitro-2H-chromen-2-one typically involves the bromination and nitration of a chromen-2-one precursor. One common method includes the bromination of 6-nitro-2H-chromen-2-one using bromine in the presence of a suitable solvent like acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 3-position.
Industrial Production Methods
Industrial production of 3-bromo-6-nitro-2H-chromen-2-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-bromo-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The chromen-2-one core can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of 3-amino-6-nitro-2H-chromen-2-one or 3-thio-6-nitro-2H-chromen-2-one.
Reduction: Formation of 3-bromo-6-amino-2H-chromen-2-one.
Oxidation: Formation of 3-bromo-6-nitro-2H-chromen-2,3-dione.
Scientific Research Applications
3-bromo-6-nitro-2H-chromen-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-bromo-6-nitro-2H-chromen-2-one involves its interaction with cellular targets, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular macromolecules, causing cytotoxic effects . Additionally, the compound’s ability to intercalate into DNA and inhibit topoisomerase enzymes contributes to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2H-chromen-2-one: Lacks the nitro group, resulting in different biological activities.
6-nitro-2H-chromen-2-one: Lacks the bromine atom, affecting its reactivity and applications.
3-acetyl-6-bromo-2H-chromen-2-one: Contains an acetyl group instead of a nitro group, leading to different chemical properties and uses.
Uniqueness
3-bromo-6-nitro-2H-chromen-2-one is unique due to the presence of both bromine and nitro substituents, which confer distinct chemical reactivity and biological activities.
Properties
CAS No. |
5415-73-6 |
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Molecular Formula |
C9H4BrNO4 |
Molecular Weight |
270.04 g/mol |
IUPAC Name |
3-bromo-6-nitrochromen-2-one |
InChI |
InChI=1S/C9H4BrNO4/c10-7-4-5-3-6(11(13)14)1-2-8(5)15-9(7)12/h1-4H |
InChI Key |
CMASVHRZKKMZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(C(=O)O2)Br |
Origin of Product |
United States |
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